molecular formula C15H30O2 B3054972 Undecanoic acid, 2-methylpropyl ester CAS No. 62637-96-1

Undecanoic acid, 2-methylpropyl ester

Cat. No.: B3054972
CAS No.: 62637-96-1
M. Wt: 242.4 g/mol
InChI Key: CTPIEDAGOVPDLZ-UHFFFAOYSA-N
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Description

Undecanoic acid, 2-methylpropyl ester, also known as isobutyl undecanoate, is an ester derived from undecanoic acid and isobutanol. This compound is part of the ester family, which are commonly used in various industrial applications due to their pleasant fragrances and flavors. Esters are also known for their roles in organic synthesis and as intermediates in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: Undecanoic acid, 2-methylpropyl ester can be synthesized through the esterification reaction between undecanoic acid and isobutanol. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Undecanoic acid+IsobutanolH2SO4Undecanoic acid, 2-methylpropyl ester+Water\text{Undecanoic acid} + \text{Isobutanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Undecanoic acid+IsobutanolH2​SO4​​Undecanoic acid, 2-methylpropyl ester+Water

Industrial Production Methods: In an industrial setting, the esterification process is scaled up using large reactors where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products. The use of a continuous distillation setup helps in the efficient separation of the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions:

    Hydrolysis: Undecanoic acid, 2-methylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield undecanoic acid and isobutanol. Acidic hydrolysis is reversible, while basic hydrolysis (saponification) is not.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, forming a different ester.

Common Reagents and Conditions:

    Hydrolysis: Acidic conditions (HCl or H2SO4) or basic conditions (NaOH or KOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products:

    Hydrolysis: Undecanoic acid and isobutanol.

    Reduction: Undecanol and isobutanol.

    Transesterification: A different ester and the corresponding alcohol.

Scientific Research Applications

Undecanoic acid, 2-methylpropyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and in the preparation of other esters.

    Biology: Studied for its potential biological activities, including antimicrobial properties.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Used in the formulation of fragrances and flavors, as well as in the production of lubricants and plasticizers.

Mechanism of Action

The mechanism by which undecanoic acid, 2-methylpropyl ester exerts its effects is primarily through its interaction with biological membranes. The ester can integrate into lipid bilayers, altering membrane fluidity and permeability. This can lead to disruptions in cellular processes, such as nutrient uptake and waste excretion. Additionally, the ester can undergo hydrolysis to release undecanoic acid, which has known antimicrobial properties.

Comparison with Similar Compounds

Undecanoic acid, 2-methylpropyl ester can be compared with other esters derived from undecanoic acid, such as:

    Undecanoic acid, methyl ester: Similar in structure but uses methanol instead of isobutanol. It has different physical properties and applications.

    Undecanoic acid, ethyl ester: Uses ethanol instead of isobutanol, leading to variations in boiling points and solubility.

    Undecanoic acid, propyl ester: Uses propanol, resulting in different chemical reactivity and industrial uses.

Uniqueness: The uniqueness of this compound lies in its specific combination of undecanoic acid and isobutanol, which imparts distinct physical and chemical properties. This makes it suitable for specific applications where other esters may not be as effective.

Properties

IUPAC Name

2-methylpropyl undecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O2/c1-4-5-6-7-8-9-10-11-12-15(16)17-13-14(2)3/h14H,4-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPIEDAGOVPDLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(=O)OCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5069598
Record name Undecanoic acid, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62637-96-1
Record name 2-Methylpropyl undecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62637-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecanoic acid, 2-methylpropyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062637961
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Undecanoic acid, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Undecanoic acid, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5069598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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